molecular formula C21H19F3N4O3 B2612349 N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1105208-60-3

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

カタログ番号: B2612349
CAS番号: 1105208-60-3
分子量: 432.403
InChIキー: GBQHFQVSRJJQBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a pyridazinone derivative featuring a pyridin-4-yl substituent at the 3-position of the pyridazinone core, a propyl linker, and a 3-(trifluoromethyl)phenoxy acetamide moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in acetylcholinesterase (AChE) inhibition and central nervous system (CNS) targeting .

特性

IUPAC Name

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c22-21(23,24)16-3-1-4-17(13-16)31-14-19(29)26-9-2-12-28-20(30)6-5-18(27-28)15-7-10-25-11-8-15/h1,3-8,10-11,13H,2,9,12,14H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQHFQVSRJJQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4). This compound's structure and mechanism of action suggest significant implications for metabolic diseases and cancer treatment.

The primary mechanism of action for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with FABP4. FABP4 is crucial in lipid metabolism and inflammatory responses. By binding to FABP4, this compound inhibits its function, potentially leading to modulation of lipid metabolism and reduction of inflammation .

Inhibition of FABP4

Research indicates that the compound exhibits a strong binding affinity for FABP4, which is essential in various metabolic processes. In vitro assays have demonstrated its efficacy as an inhibitor, suggesting potential therapeutic applications in obesity and related metabolic disorders .

Antitumor Activity

In combination studies with MEK inhibitors, the compound has shown promising synergistic effects in cancer treatment. Preliminary data suggest that it may enhance the efficacy of existing therapies by targeting metabolic pathways involved in tumor growth .

Summary of Biological Activities

Activity Mechanism Reference
FABP4 InhibitionModulates lipid metabolism
Antitumor PotentialSynergistic effects with MEK inhibitors
Anti-inflammatoryReduces inflammatory responses

Case Study 1: Synergistic Effects with MEK Inhibitors

In a study examining the combined effects of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide with MEK inhibitors, researchers found that the compound significantly enhanced the antiproliferative effects on cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations, supporting its potential as a novel therapeutic agent in cancer treatment .

Case Study 2: Impact on Lipid Metabolism

Another research effort focused on the compound's role in lipid metabolism through FABP4 inhibition. Results indicated a marked decrease in triglyceride accumulation in adipocytes treated with the compound compared to controls. This suggests its utility in addressing metabolic syndrome and related disorders .

科学的研究の応用

Structural Representation

The compound features a pyridazinone core with a trifluoromethyl phenoxy group and an acetamide side chain, contributing to its unique pharmacological properties.

Anticancer Properties

Research has indicated that compounds related to N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exhibit significant anticancer activity. For instance, studies have shown that similar derivatives display percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% in some cases .

Other Therapeutic Applications

Beyond anticancer properties, derivatives of this compound may also show promise in treating inflammatory diseases due to their potential activity as enzyme inhibitors, such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes .

Case Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, a series of compounds structurally related to N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide were synthesized and evaluated for their anticancer activity. The results demonstrated that certain derivatives exhibited high levels of cytotoxicity against multiple cancer cell lines, suggesting a robust potential for further development as anticancer agents .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of related compounds. Molecular docking studies indicated that these compounds could effectively bind to and inhibit enzymes implicated in inflammatory pathways. This highlights their dual potential as both anticancer and anti-inflammatory agents .

類似化合物との比較

Table 1. Structural Comparison of Key Analogs

Compound Pyridazinone Substituent Amide Substituent Key Functional Features
Target Compound Pyridin-4-yl 3-(Trifluoromethyl)phenoxy Trifluoromethyl, pyridinyl
Compound 3 Phenyl Phenethyl Phenyl, phenethyl
Compound 9 N/A 2-(3-Fluorophenyl)ethyl, quinazoline-dione Fluoro, quinazoline-dione

Pharmacokinetic and Selectivity Profiles

  • Lipophilicity : The trifluoromethyl group (logP ~1.1 for CF₃) may increase membrane permeability compared to Compound 3’s phenyl group (logP ~2.1 for phenyl).
  • Metabolic Stability : Pyridinyl substitution could reduce oxidative metabolism relative to phenyl analogs, as seen in related heterocyclic systems.
  • Selectivity : The propyl linker and pyridinyl group may reduce off-target effects compared to compounds with rigid or aromatic linkers.

Research Findings and Hypothetical Activity Models

Based on docking studies of analogs like Compound 3 and 9 , the target compound likely binds AChE through:

  • Pyridazinone core: Interacting with the catalytic triad (e.g., π-π stacking with Trp86).
  • Trifluoromethyl phenoxy: Engaging in hydrophobic interactions with Phe295 or Tyr335.
  • Pyridin-4-yl : Forming hydrogen bonds with Glu202 or water molecules in the active site gorge.

Hypothetical Advantages Over Analogs :

  • Enhanced solubility from pyridinyl vs. phenyl (Compound 3).
  • Improved metabolic stability due to trifluoromethyl vs. fluoro (Compound 9).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。